molecular formula C15H15NO4 B6159443 2-[(2-ethoxynaphthalen-1-yl)formamido]acetic acid CAS No. 1181645-31-7

2-[(2-ethoxynaphthalen-1-yl)formamido]acetic acid

Cat. No.: B6159443
CAS No.: 1181645-31-7
M. Wt: 273.3
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Description

2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid is a synthetic organic compound with the molecular formula C15H15NO4. It is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a formamido group, which is further connected to an acetic acid moiety. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceutical sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-ethoxynaphthalen-1-yl)formamido]acetic acid typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, is first subjected to ethoxylation to introduce the ethoxy group at the 2-position.

    Formylation: The ethoxynaphthalene derivative is then formylated to introduce the formamido group.

    Acetic Acid Introduction: Finally, the formamido derivative undergoes a reaction with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

Scientific Research Applications

2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-ethoxynaphthalen-1-yl)formamido]acetic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formamido and acetic acid moieties. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 2-[(2-Methoxynaphthalen-1-yl)formamido]acetic acid
  • 2-[(2-Propoxynaphthalen-1-yl)formamido]acetic acid
  • 2-[(2-Butoxynaphthalen-1-yl)formamido]acetic acid

Comparison:

Properties

CAS No.

1181645-31-7

Molecular Formula

C15H15NO4

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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